N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
CAS No.: 946325-34-4
Cat. No.: VC4274200
Molecular Formula: C24H26FN5O2
Molecular Weight: 435.503
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946325-34-4 |
|---|---|
| Molecular Formula | C24H26FN5O2 |
| Molecular Weight | 435.503 |
| IUPAC Name | N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C24H26FN5O2/c1-16-4-8-20(9-5-16)32-23-15-22(26-18(3)27-23)29-10-12-30(13-11-29)24(31)28-19-7-6-17(2)21(25)14-19/h4-9,14-15H,10-13H2,1-3H3,(H,28,31) |
| Standard InChI Key | DNPVXGCQPGBALL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)C)F)C |
Introduction
N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Its structure features a piperazine moiety, which is a common scaffold in drug design due to its favorable pharmacological properties.
Synthesis
The synthesis of N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide typically involves several key steps:
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Formation of the Pyrimidine Moiety: This involves the synthesis of the pyrimidine ring with the appropriate substituents.
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Piperazine Ring Formation: The piperazine ring is formed through a series of reactions that may include cyclization steps.
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Coupling Reactions: The final step involves coupling the pyrimidine moiety with the piperazine ring to form the desired compound.
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity during synthesis.
Potential Applications
This compound has potential applications in various scientific fields, particularly in medicinal chemistry. Its complex structure suggests potential interactions with biological targets, which are essential for its pharmacological activity. Compounds with similar structures often show promise as potential therapeutic agents due to their ability to interact with various biological targets.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Development of pharmaceuticals targeting specific biological pathways |
| Biological Research | Study of interactions with biological receptors or enzymes |
Chemical Reactions
N-(3-fluoro-4-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide can participate in various chemical reactions typical for amides and piperazines:
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Hydrolysis: The compound can undergo hydrolysis, which may affect its stability and bioavailability.
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Modification Reactions: These reactions are critical for modifying the compound to enhance its pharmacological properties or to explore structure–activity relationships.
Research Findings
Experimental data from biological assays would elucidate the efficacy and specificity of this compound towards particular targets, which is crucial for understanding its therapeutic potential. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), Ultraviolet-visible Spectroscopy (UV-vis), and Differential Scanning Calorimetry (DSC) provide insights into its thermal stability and functional group identification.
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